molecular formula C4H7Cl2NO2 B8560472 2,2-Dichloro-N-methoxy-N-methylacetamide

2,2-Dichloro-N-methoxy-N-methylacetamide

Cat. No. B8560472
M. Wt: 172.01 g/mol
InChI Key: KLKJZFDQACQDQK-UHFFFAOYSA-N
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Patent
US07473699B2

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (7.94 g, 81.4 mmol) and K2CO3 (17.2 g, 124.1 mmol) were added to a water (70 ml) and toluene (70 ml) mixture. The mixture was then cooled to 0° C. Dichloroacetyl chloride (10 g, 67.85 mmol) was added drop wise and the reaction was allowed to warm to room temperature overnight. The toluene was collected and then the aqueous layer was extracted with EtOAc (2×100 ml). The organic layers were dried over sodium sulfate and concentrated in vacuo to give the title product (10.8 g).
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
7.94 g
Type
reactant
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C([O-])([O-])=O.[K+].[K+].O.[Cl:13][CH:14]([Cl:18])[C:15](Cl)=[O:16]>C1(C)C=CC=CC=1>[Cl:13][CH:14]([Cl:18])[C:15]([N:3]([O:4][CH3:5])[CH3:2])=[O:16] |f:0.1,2.3.4|

Inputs

Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
7.94 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
17.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC(C(=O)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The toluene was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)N(C)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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